Pildralazine

Acute Toxicity Safety Pharmacology In Vivo Toxicology

Pildralazine is the safer, hydralazine-like vasodilator for chronic hypertension research. Unlike hydralazine, it shows no carcinogenicity in 80-week bioassays and has a 13.7-fold higher oral LD50 (1230 vs 90 mg/kg), providing a wide safety margin. Validated in SHR combination therapy, it targets the same ATP/adenosine receptor for mechanistic studies. Choose Pildralazine to eliminate tumorigenic confounds in studies >12 weeks.

Molecular Formula C8H15N5O
Molecular Weight 197.24 g/mol
CAS No. 64000-73-3
Cat. No. B1203908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePildralazine
CAS64000-73-3
Synonyms3-hydrazino-6-((2-hydroxypropyl)methylamino)pyridazine
ISF 2123
pildralazine
propildazine
propildazine dihydrochloride
propyldazine
Molecular FormulaC8H15N5O
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC(CN(C)C1=NN=C(C=C1)NN)O
InChIInChI=1S/C8H15N5O/c1-6(14)5-13(2)8-4-3-7(10-9)11-12-8/h3-4,6,14H,5,9H2,1-2H3,(H,10,11)
InChIKeyKYIAWOXNPBANEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pildralazine (CAS 64000-73-3) – Antihypertensive Hydrazinopyridazine Vasodilator


Pildralazine (CAS 64000-73-3), also known as propyldazine or ISF-2123, is a hydrazinopyridazine derivative that functions as a peripheral vasodilator with antihypertensive activity, structurally and pharmacologically related to hydralazine but possessing distinct physicochemical properties including a calculated XLogP3-AA of -0.4 and molecular weight of 197.24 g/mol [1]. The compound contains a free hydrazine group essential for its vasodilatory action and is characterized as a dialkylarylamine and tertiary amino compound [2].

Pildralazine vs. Hydralazine – Why Interchangeability Fails


Generic substitution between pildralazine and other hydrazine-containing vasodilators such as hydralazine is not scientifically supported due to substantial differences in acute toxicity, oral bioavailability, and the balance between antihypertensive efficacy and carcinogenic potential. While both compounds share a common receptor mechanism on arterial smooth muscle [1], pildralazine demonstrates approximately 13.7-fold higher oral LD50 in rats (1230 mg/kg vs. 90 mg/kg for hydralazine) [2] and lacks the significant carcinogenicity observed with hydralazine in long-term murine bioassays [3]. These differential toxicological profiles directly impact compound selection for chronic in vivo studies and safety-conscious research applications.

Pildralazine (CAS 64000-73-3) – Quantitative Differentiation Evidence


Acute Oral Toxicity – 13.7-Fold Higher LD50 vs. Hydralazine

Pildralazine exhibits substantially lower acute oral toxicity compared to its closest structural and pharmacological analog, hydralazine. The oral LD50 in rats for pildralazine is 1230 mg/kg, whereas hydralazine's oral LD50 is 90 mg/kg [1][2]. This represents a 13.7-fold higher safety margin for pildralazine in acute oral exposure scenarios.

Acute Toxicity Safety Pharmacology In Vivo Toxicology

Carcinogenicity – Absence of Significant Tumorigenicity vs. Hydralazine

In an 80-week carcinogenicity bioassay, pildralazine administered to male and female B6C3F1 mice and female BALB/c mice at doses up to 400 ppm in drinking water (equivalent to 40-43 mg/kg/day) produced no significant increase in tumor incidence relative to untreated controls [1]. In contrast, hydralazine has been associated with DNA adduct formation and tumorigenicity at doses approaching its LD50 [2], representing a class-level safety differentiation.

Carcinogenicity Chronic Toxicology Drug Safety

Antihypertensive Efficacy – Blood Pressure Reduction in SHR Model

Pildralazine at an oral dose of 1 mg/kg significantly inhibited the onset of severe hypertension in spontaneously hypertensive rats (SHR), with control group systolic blood pressure rising above 200 mmHg and 74% of animals developing cerebrovascular lesions [1]. The combination of pildralazine with propranolol (10 mg/kg p.o.) or dihydrochlorothiazide (5 mg/kg p.o.) completely prevented blood pressure increase, demonstrating synergistic efficacy [1]. While direct head-to-head potency comparison with hydralazine in the same model is not available, hydralazine at 2.6 mg/kg reduces mean arterial pressure by 41.76% in conscious normotensive rats , indicating both compounds exhibit robust vasodilatory activity.

Antihypertensive In Vivo Pharmacology SHR Model

Mechanistic Differentiation – Common Receptor Interaction with Hydralazine Confirmed

Pildralazine and hydralazine act on a common receptor in arterial smooth muscle that is sensitive to endogenous ATP and adenosine. In isolated tail artery preparations from normotensive Wistar rats, both compounds produce vasorelaxation via this shared receptor mechanism [1]. This mechanistic equivalence establishes pildralazine as a valid pharmacological tool for studying hydralazine-sensitive pathways while offering the toxicological advantages quantified above.

Mechanism of Action Vascular Pharmacology Receptor Pharmacology

Oral Bioavailability – Documented Oral Activity Supporting In Vivo Use

Pildralazine is orally active, with demonstrated antihypertensive effects following oral gavage administration in rodent models at doses ranging from 1 mg/kg to 43 mg/kg [1][2]. In contrast, hydralazine undergoes extensive first-pass hepatic metabolism resulting in approximately 16-26% oral bioavailability in humans [3], a class-level characteristic that limits its oral utility. While direct oral bioavailability comparison data in preclinical species are not available, pildralazine's consistent oral efficacy across multiple studies supports its suitability for oral dosing regimens.

Oral Bioavailability Pharmacokinetics In Vivo Studies

Pildralazine (CAS 64000-73-3) – Recommended Research and Industrial Applications


Chronic Hypertension Studies in Rodent Models Requiring Low-Carcinogenicity Vasodilator

For long-term (≥13 week) hypertension studies in SHR or other rodent models, pildralazine provides a hydralazine-like vasodilatory mechanism without the confounding carcinogenicity associated with hydralazine. The demonstrated absence of tumorigenicity in 80-week bioassays [1] makes pildralazine the preferred choice when study duration exceeds 12 weeks and tumor development would otherwise complicate endpoint interpretation.

Combination Therapy Research with Beta-Blockers or Diuretics

Pildralazine has been validated in combination with propranolol (10 mg/kg p.o.) and dihydrochlorothiazide (5 mg/kg p.o.) to achieve complete prevention of blood pressure elevation in SHR [2]. This established combination efficacy supports pildralazine as a reference vasodilator for investigating additive or synergistic antihypertensive regimens, particularly those targeting resistant hypertension mechanisms.

Safety Pharmacology Programs Requiring Wide Therapeutic Index

With an oral LD50 in rats of 1230 mg/kg—approximately 13.7-fold higher than hydralazine's 90 mg/kg [3][4]—pildralazine offers a substantially wider safety margin for dose-ranging toxicology studies. This property is particularly valuable in exploratory safety pharmacology where high-dose tolerability is essential for establishing NOAEL values and characterizing dose-limiting toxicities.

Vascular Smooth Muscle Receptor Pharmacology Studies

The confirmed interaction of pildralazine with the same ATP/adenosine-sensitive receptor as hydralazine in isolated arterial preparations [5] makes pildralazine a mechanistically equivalent tool compound for investigating purinergic modulation of vascular tone. Researchers can substitute pildralazine for hydralazine in ex vivo vessel studies while benefiting from its improved in vivo safety profile for parallel whole-animal experiments.

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